2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid

Lipophilicity Pharmacokinetics Peptide Synthesis

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (CAS: 856417-66-8) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an ethoxy side chain. It belongs to the class of N-Boc-protected O-alkyl serine derivatives, primarily employed as a building block in peptide synthesis and medicinal chemistry.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 856417-66-8
Cat. No. B3289226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
CAS856417-66-8
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyKNBDVSSESAKBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

856417-66-8: Essential 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic Acid Technical Reference for Sourcing


2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (CAS: 856417-66-8) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an ethoxy side chain [1]. It belongs to the class of N-Boc-protected O-alkyl serine derivatives, primarily employed as a building block in peptide synthesis and medicinal chemistry . The compound is available from commercial vendors at standard purity of ≥95% (HPLC) and is classified with standard laboratory hazard warnings (H315, H319, H335, H303) [2].

856417-66-8: Why Substituting a Generic Boc-Amino Acid Can Compromise Research Outcomes


The 3-ethoxypropanoic acid scaffold possesses distinct structural and physicochemical properties that differentiate it from simpler, more common Boc-amino acids like Boc-Ser(Me)-OH or Boc-Ala-OH. Variations in side-chain alkyl length and oxygenation directly influence critical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA), which are pivotal for membrane permeability, solubility, and the overall pharmacokinetic profile of derived peptides or small molecules [1]. A generic substitution with a smaller or less lipophilic analog (e.g., Boc-Ser(Me)-OH) would alter the compound's LogP, potentially leading to reduced cellular uptake or altered biodistribution in biological assays [2]. Furthermore, the specific ethoxy modification may be essential for maintaining key molecular interactions within a target binding pocket, as evidenced by QSAR studies on related 3-ethoxypropanoic acid derivatives [3].

856417-66-8: Direct Quantitative Comparison Against Closest Analogs for Informed Procurement


Comparative Lipophilicity: LogP of 1.39 for the Ethoxy Analog vs. 1.43 for the Methoxy (Boc-Ser(Me)-OH)

The 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (target) exhibits a calculated LogP of 1.39 . In contrast, the closely related methoxy analog, Boc-Ser(Me)-OH (CAS: 86123-95-7), has a reported LogP of 1.43 [1]. While both values fall within a similar range, the 0.04 difference in LogP, corresponding to a roughly 10% difference in the octanol-water partition coefficient, is a quantifiable structural impact of the ethoxy vs. methoxy substitution on lipophilicity. This data is crucial for researchers optimizing the permeability or solubility profile of peptide-based drug candidates.

Lipophilicity Pharmacokinetics Peptide Synthesis

Comparative Topological Polar Surface Area (TPSA): TPSA of 85 Ų for the Ethoxy Analog vs. 85 Ų for Boc-Ser(Me)-OH

The target compound has a calculated topological polar surface area (TPSA) of 85 Ų [1]. The methoxy analog, Boc-Ser(Me)-OH, shares an identical TPSA of 85 Ų based on available data . This indicates that despite the change in alkyl chain length from methyl to ethyl, the overall polar surface area remains unchanged. This is a significant observation for medicinal chemists, as it suggests that the ethoxy modification can be introduced to modulate lipophilicity (as shown above) without altering the compound's overall polarity, a property strongly correlated with oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug Design Oral Bioavailability

Side-Chain Impact on Molecular Flexibility: 7 Rotatable Bonds for the Ethoxy Analog vs. 6 for the Methoxy Analog (Boc-Ser(Me)-OH)

The 3-ethoxypropanoic acid derivative contains 7 rotatable bonds, as per its molecular structure [1]. The corresponding methoxy analog, Boc-Ser(Me)-OH, contains one fewer rotatable bond (estimated at 6) due to the shorter methoxy side chain. The increased number of rotatable bonds confers greater conformational flexibility to the ethoxy side chain. This enhanced flexibility can be a critical advantage for a building block intended for exploring structure-activity relationships (SAR), as it allows the ethoxy group to sample a wider range of spatial orientations, potentially enabling interactions with distinct binding pockets that are inaccessible to the more rigid methoxy analog.

Conformational Analysis Molecular Modeling Drug Design

Protecting Group Strategy: Boc vs. Fmoc Orthogonality in Solid-Phase Peptide Synthesis

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid utilizes a Boc (tert-butoxycarbonyl) protecting group for the amine [1]. This is in contrast to analogs like Fmoc-(S)-2-amino-3-ethoxypropionic acid (CAS: 1562432-09-0), which employ the base-labile Fmoc group . Boc protection is orthogonal to Fmoc, enabling different synthesis strategies. Boc groups are removed under acidic conditions (e.g., TFA), while Fmoc is cleaved under basic conditions (e.g., piperidine). This orthogonality is a critical factor in selecting building blocks for complex multi-step syntheses or when synthesizing peptides containing acid-sensitive functionalities, where Fmoc-based strategies might be preferred.

Peptide Synthesis Protecting Group Chemistry SPPS

Molecular Weight Increase vs. Boc-Ser(Me)-OH: 233.26 g/mol vs. 219.24 g/mol

The target compound has a molecular weight of 233.26 g/mol [1]. The methoxy analog, Boc-Ser(Me)-OH (CAS: 86123-95-7), has a molecular weight of 219.24 g/mol . This represents a quantifiable mass difference of 14.02 g/mol, which corresponds precisely to the replacement of a methyl group (CH₃, 15.03 g/mol) with an ethyl group (CH₂CH₃, 29.06 g/mol). While a routine consequence of the structural change, this mass difference is a critical parameter for analytical characterization (e.g., LC-MS confirmation of correct product identity) and is essential for accurate stoichiometric calculations in synthesis.

Molecular Weight Peptide Synthesis Analytical Chemistry

856417-66-8: High-Impact Application Scenarios Supported by Quantitative Evidence


Fine-Tuning the Lipophilicity of Peptide Therapeutics

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (856417-66-8) serves as a precise tool for medicinal chemists aiming to modulate the LogP of a peptide lead without altering its TPSA. As evidenced by its LogP of 1.39 and TPSA of 85 Ų, compared to the methoxy analog's LogP of 1.43 and TPSA of 85 Ų [1], the ethoxy substitution provides a quantifiable means to slightly decrease lipophilicity while maintaining overall polarity. This level of control is essential for optimizing a candidate's permeability, solubility, and metabolic stability.

Exploring Conformational Space in SAR Studies

The presence of 7 rotatable bonds in the target compound, versus an estimated 6 in the methoxy analog [1], makes it an ideal building block for exploring the conformational landscape of a target binding site. The enhanced flexibility of the ethoxy side chain allows it to adopt a wider array of low-energy conformations. This increases the probability of discovering an optimal binding pose during structure-activity relationship (SAR) investigations, where subtle changes in side-chain orientation can lead to significant gains in potency and selectivity.

Solid-Phase Peptide Synthesis with Acid-Labile Protection Strategy

Researchers committed to a Boc-based solid-phase peptide synthesis (SPPS) workflow, particularly when working with sequences that are sensitive to the basic conditions of Fmoc deprotection, will find this building block essential [1]. The Boc group's acid-labile nature offers complete orthogonality to Fmoc and other base-labile protecting groups, enabling the construction of complex peptides with multiple layers of selective deprotection. The compound's ready availability from commercial suppliers with standard purity and analytical documentation supports seamless integration into existing synthesis protocols .

Analytical Method Development and Quality Control

The distinct molecular weight of 233.26 g/mol, precisely 14.02 g/mol greater than the methoxy analog [1], provides a clear and unambiguous analytical signature. This mass difference is readily detectable by LC-MS, making the compound a useful internal standard or reference material for developing analytical methods aimed at resolving and quantifying structurally similar amino acid derivatives in complex mixtures. This is particularly relevant in quality control settings for peptide active pharmaceutical ingredients (APIs) where the presence of process-related impurities with homologous side chains must be monitored.

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